

2-Methoxyquinoline-4-carboxylic acid physical properties

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

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An In-depth Technical Guide to the Physical Properties of **2-Methoxyquinoline-4-carboxylic Acid**

Introduction

2-Methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline class of molecules.[1] Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of this key intermediate is not merely academic; it is fundamental to its application.

The success of any compound in the development pipeline hinges on properties such as solubility, stability, and its ionization state in physiological environments.[6] These parameters dictate everything from reaction kinetics in synthesis to bioavailability and pharmacokinetics in preclinical studies. This guide provides a comprehensive examination of the core physical properties of **2-Methoxyquinoline-4-carboxylic acid**, offering both established data and the detailed, field-proven experimental protocols required to validate these characteristics in a laboratory setting. The methodologies described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.

Molecular Identity and Core Properties

A precise understanding of a compound begins with its fundamental identifiers and structural properties. These data form the basis for all subsequent analytical and experimental work.

Chemical Structure:

Table 1: Core Identifiers for **2-Methoxyquinoline-4-carboxylic Acid**

Property	Value	Source(s)
IUPAC Name	2-Methoxyquinoline-4-carboxylic Acid	[7]
CAS Number	10222-62-5	[7][8][9]
Molecular Formula	C ₁₁ H ₉ NO ₃	[7][9][10][11]
Molecular Weight	203.19 g/mol	[7][9][10][11]
Physical Form	Solid	[10][11]

Melting Point: A Criterion for Purity

The melting point is one of the most critical physical properties of a solid organic compound, serving as a primary indicator of its identity and purity.[12] A sharp, well-defined melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.[13]

Experimental Protocol: Capillary Melting Point Determination

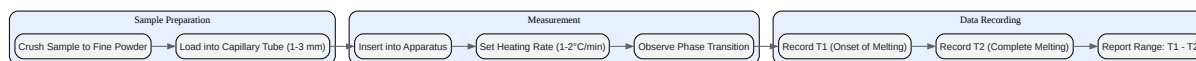
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.

Methodology Rationale: The method relies on slow, uniform heating of a finely powdered sample within a capillary tube.[13] The slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate observation of the phase transition.[12][13]

Step-by-Step Protocol:

- **Sample Preparation:** Place a small amount of **2-Methoxyquinoline-4-carboxylic acid** onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[\[12\]](#)[\[14\]](#)
- **Capillary Loading:** Take a capillary tube sealed at one end.[\[12\]](#) Push the open end of the tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the compound occupies 1-3 mm of the capillary tube's length.[\[14\]](#)[\[15\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the digital melting point apparatus.[\[12\]](#)
- **Initial Rapid Determination (Optional but Recommended):** Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the precise measurement.
- **Precise Determination:** Allow the apparatus to cool. Insert a fresh capillary tube. Set the starting temperature to approximately 20°C below the approximate melting point found in the previous step.
- **Heating and Observation:** Set the heating rate to 1-2°C per minute.[\[13\]](#)
- **Record Melting Range:**
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[\[14\]](#)
- **Reporting:** The melting point is reported as the range T1 – T2. For a pure sample, this range should be narrow.
- **Replicates:** Perform at least two additional careful determinations until consistent values are obtained.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid organic compound.

Solubility: A Cornerstone of Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to market.[6] It affects absorption, distribution, and formulation strategies. For drug development, understanding a compound's equilibrium (or thermodynamic) solubility in aqueous media across a physiological pH range is mandatory.[16]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[17] It measures the concentration of a saturated solution in equilibrium with the undissolved solid, providing a true measure of the compound's solubility under specific conditions.

Methodology Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[6] By adding an excess of the solid to the solvent and allowing sufficient time for equilibration with agitation, this steady state is achieved.

Temperature control is critical as solubility is temperature-dependent.

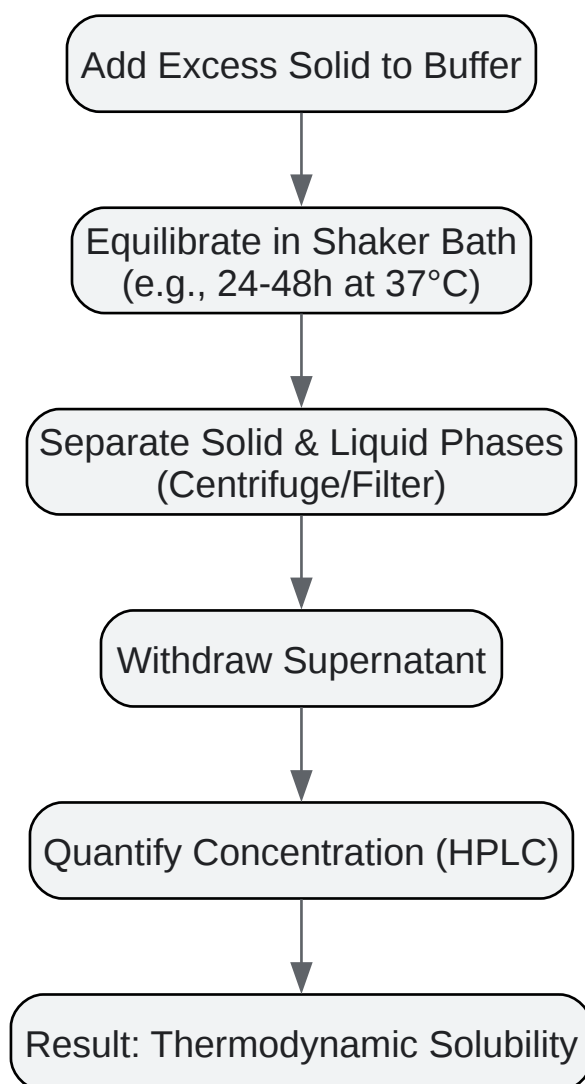
Step-by-Step Protocol:

- **System Preparation:** Prepare aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[16]
- **Sample Addition:** Add an excess amount of **2-Methoxyquinoline-4-carboxylic acid** to a known volume of each buffer solution in separate sealed vials. The excess solid should be

clearly visible.

- **Equilibration:** Place the vials in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C). [\[16\]](#) Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required. [\[16\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the solute.
- **Quantification:** Carefully withdraw a known volume of the clear supernatant.
- **Analysis:** Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [\[17\]](#)[\[18\]](#)
- **Calculation:** The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

Workflow for Thermodynamic Solubility Determination



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Caption: Workflow for the shake-flask method of solubility determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a pharmaceutical compound with acidic or basic functional groups, the pKa value is paramount. It determines the degree of ionization at a given pH, which directly impacts solubility, permeability across biological membranes, and receptor binding.[19] **2-Methoxyquinoline-4-carboxylic acid** contains a carboxylic acid group and a weakly basic quinoline nitrogen, making pKa determination essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.^[19]^[20] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

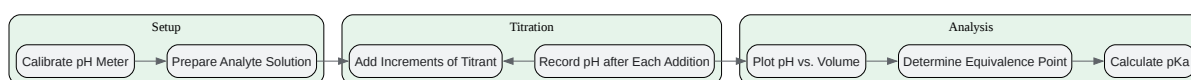
Methodology Rationale: A plot of pH versus the volume of added titrant generates a titration curve. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffer region on the curve.^[20] This point is mathematically identified as the inflection point in the curve.

Step-by-Step Protocol:

- **System Calibration:** Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).^[20]^[21]
- **Sample Preparation:** Accurately weigh and dissolve a sample of **2-Methoxyquinoline-4-carboxylic acid** in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for sparingly soluble compounds).^[20] A constant ionic strength is maintained using a background electrolyte like KCl.^[21]
- **Initial pH Adjustment:** If titrating the carboxylic acid, the solution can be used directly or made acidic (e.g., to pH 2) with a strong acid like HCl.^[21]
- **Titration:** Immerse the calibrated pH electrode and a stirrer into the sample solution. Begin titrating by adding small, precise increments (e.g., 0.05-0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH).^[21]
- **Data Recording:** Record the pH value after each addition of titrant, allowing the reading to stabilize.^[20]^[21]
- **Data Analysis:**
 - Plot the recorded pH values against the volume of titrant added.

- Calculate the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence point.
- The pKa is the pH value at the point where half of the titrant volume required to reach the equivalence point has been added.
- Replicates: Perform a minimum of three titrations to ensure accuracy and calculate the mean and standard deviation.[\[21\]](#)

Workflow for Potentiometric pKa Determination



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Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.[\[22\]](#) They are essential for identity confirmation and structural elucidation.

Table 2: Key Spectroscopic Data for **2-Methoxyquinoline-4-carboxylic Acid**

Technique	Feature	Expected Characteristics
^1H NMR	Chemical Shifts (δ)	- Aromatic protons on the quinoline ring system.- A singlet for the methoxy ($-\text{OCH}_3$) group protons.- A broad singlet for the acidic proton of the carboxylic acid ($-\text{COOH}$).
^{13}C NMR	Chemical Shifts (δ)	- Resonances for the carbon atoms of the quinoline ring.- A resonance for the methoxy ($-\text{OCH}_3$) carbon.- A resonance for the carbonyl carbon ($-\text{C}=\text{O}$) of the carboxylic acid.
IR Spectroscopy	Absorption Bands (cm^{-1})	- A very broad O-H stretch from the carboxylic acid (approx. $2500\text{-}3300\text{ cm}^{-1}$).- A strong C=O stretch from the carboxylic acid (approx. $1700\text{-}1725\text{ cm}^{-1}$). [23] - C=C and C=N stretches from the aromatic quinoline ring (approx. $1500\text{-}1600\text{ cm}^{-1}$).- C-O stretch from the methoxy group.
UV-Vis	λ_{max}	The quinoline ring system is a strong chromophore, expected to show characteristic absorbance maxima in the UV region. The exact λ_{max} is pH-dependent due to the ionizable groups.

Advanced Considerations: Polymorphism and Stability

For drug development professionals, understanding the solid-state properties of a compound is crucial. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties, including melting point, solubility, and stability.^[17]

While specific polymorphic studies for **2-Methoxyquinoline-4-carboxylic acid** are not widely reported, it is a critical parameter to investigate for any quinoline derivative intended for pharmaceutical use.

Stability: General stability considerations suggest that the compound should be stored in a cool, dry, and dark environment to prevent degradation.^[24] Its favorable stability makes it a good candidate for various chemical reactions.^[25]

Conclusion

The physical properties of **2-Methoxyquinoline-4-carboxylic acid**—its melting point, solubility, pKa, and spectroscopic fingerprint—are not isolated data points but rather an interconnected set of characteristics that define its behavior and utility. For the researcher in medicinal chemistry or the scientist in drug development, a robust understanding and the ability to experimentally verify these properties are fundamental to advancing new chemical entities. The protocols and data presented in this guide serve as a comprehensive resource for the characterization and application of this important heterocyclic building block.

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- To cite this document: BenchChem. [2-Methoxyquinoline-4-carboxylic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158296#2-methoxyquinoline-4-carboxylic-acid-physical-properties]

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